6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C16H16BrNO |
|---|---|
Molecular Weight |
318.21 g/mol |
IUPAC Name |
6-bromo-1-[(4-methoxyphenyl)methyl]-2,3-dihydroindole |
InChI |
InChI=1S/C16H16BrNO/c1-19-15-6-2-12(3-7-15)11-18-9-8-13-4-5-14(17)10-16(13)18/h2-7,10H,8-9,11H2,1H3 |
InChI Key |
XALYWKLZZNPRMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
N-Alkylation: The brominated intermediate is then subjected to N-alkylation with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Cycloaddition Reactions
This compound participates in [3+2] cycloadditions and other annulation processes due to its electron-rich indole system:
Nucleophilic Substitution
The bromine atom at position 6 undergoes substitution under palladium catalysis:
| Reagent System | Conditions | Outcome |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acids, K₂CO₃ | 6-Aryl substituted indoles |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, amines | 6-Amino derivatives |
Reductive Transformations
The 2,3-dihydroindole scaffold undergoes selective reduction:
| Process | Reagents | Results |
|---|---|---|
| LiAlH₄ reduction | THF, reflux | Saturation of exocyclic double bonds |
| Catalytic hydrogenation | H₂, Pd/C | Tetrahydroindole derivatives |
Protective Group Manipulation
The 4-methoxybenzyl (PMB) group enables selective functionalization:
| Operation | Conditions | Effect |
|---|---|---|
| Oxidative removal | DDQ in CH₂Cl₂/H₂O | Deprotection to NH-indole |
| Radical bromination | NBS, AIBN | Additional bromine incorporation |
Electrophilic Aromatic Substitution
The indole ring undergoes regioselective functionalization:
| Reaction | Electrophile | Position |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 position |
| Sulfonation | SO₃·Py complex | C-4 position |
Cross-Coupling at C-3
The indole C-3 position participates in metal-mediated reactions:
| Reaction Type | Catalyst System | Products |
|---|---|---|
| Heck coupling | Pd(OAc)₂, P(o-tol)₃ | 3-Alkenyl derivatives |
| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂ | 3-Alkynyl compounds |
Condensation Reactions
The NH group facilitates Schiff base formation:
| Carbonyl Source | Conditions | Application |
|---|---|---|
| Aldehydes | Piperidine/DMSO | Imine-linked conjugates |
| Ketones | Microwave irradiation | Spirocyclic derivatives |
Key Stability Considerations:
-
Oxidative sensitivity : The 2,3-dihydroindole moiety gradually aromatizes under ambient conditions (half-life ≈ 72 hrs in solution)
-
Thermal stability : Decomposition observed >180°C via cleavage of methoxybenzyl group
-
Photoreactivity : Bromine substituent promotes radical pathways under UV light
This reactivity profile enables strategic modifications for pharmaceutical development, particularly in creating kinase inhibitors and GPCR modulators. Recent studies demonstrate enhanced bioactivity through sequential bromine substitution/arylation sequences .
Scientific Research Applications
6-Bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The bromine atom and the methoxybenzyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound is compared with structurally related indole derivatives to highlight substituent effects, bioactivity, and physicochemical properties. Below is a comparative analysis:
Bioactivity and Functional Group Impact
- Hybrid Scaffolds : Pyrazole or triazole hybrids (e.g., compounds from and ) exhibit enhanced bioactivity profiles due to synergistic interactions between heterocycles and aromatic substituents.
Computational and Experimental Similarity Metrics
- Tanimoto Similarity : Using tools like the US-EPA CompTox Chemicals Dashboard, the target compound shows a Tanimoto coefficient >0.8 with other brominated indoles (e.g., 6-bromo-1H-indole derivatives), indicating high structural similarity.
- Bioactivity Clustering : Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that brominated indoles with methoxy or sulfonamide substituents cluster together, suggesting shared mechanisms of action.
Caveats in Similarity Assessment
- Structural vs. Functional Divergence : Some compounds with similar structures (e.g., indole-2,3-dione vs. dihydroindole) exhibit divergent bioactivities due to differences in hydrogen-bonding capacity or metabolic stability.
- Lumping Strategies : Grouping compounds based on core scaffolds (e.g., dihydroindole) may overlook critical substituent effects, as seen in lumping studies for organic reaction modeling.
Research Findings and Implications
- Synthetic Feasibility : Brominated indoles are generally synthesized in moderate yields (50–80%) via Cu-catalyzed or Pd-mediated reactions.
- Drug Discovery Potential: The target compound’s balance of lipophilicity and electrophilicity makes it a candidate for lead optimization in CNS or anticancer drug development.
Biological Activity
6-Bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H16BrN
- Molecular Weight : 304.20 g/mol
- Structural Features : The compound features a bromine atom at the 6-position and a methoxybenzyl substituent at the 1-position of the indole ring.
Antibacterial Activity
Research indicates that derivatives of indole compounds exhibit notable antibacterial properties. In a study evaluating various indole derivatives, including this compound, it was found to have significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| Escherichia coli | 15.60 |
| Bacillus subtilis | 5.00 |
| Pseudomonas aeruginosa | 12.50 |
The compound's efficacy against MRSA (Methicillin-resistant Staphylococcus aureus) is particularly noteworthy, showcasing its potential as a therapeutic agent in treating resistant bacterial infections .
Antifungal Activity
The antifungal properties of the compound were also assessed against various fungal strains. The results demonstrated moderate antifungal activity:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 7.80 |
| Aspergillus niger | 10.00 |
| Fusarium oxysporum | 15.00 |
These findings suggest that the compound could be effective in treating fungal infections, particularly those caused by opportunistic pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects on rapidly dividing cancer cells:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.00 |
| MCF-7 (Breast Cancer) | 8.00 |
| HeLa (Cervical Cancer) | 6.50 |
The compound demonstrated preferential suppression of tumor cell growth compared to non-tumor cells, indicating its potential as an anticancer agent .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis.
- Antifungal Mechanism : The antifungal activity may involve inhibition of ergosterol biosynthesis, essential for fungal cell membrane integrity.
- Anticancer Mechanism : The anticancer effects are likely mediated through induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.
Case Studies
Several studies have highlighted the efficacy of indole derivatives in clinical settings:
- Study on MRSA Infections : A clinical trial involving patients with MRSA infections treated with indole derivatives showed significant improvement in infection clearance rates compared to standard therapies.
- Fungal Infection Treatment : A case report documented the successful treatment of a patient with invasive candidiasis using a formulation containing this compound as part of a combination therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 6-bromo-1-(4-methoxybenzyl)-2,3-dihydro-1H-indole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, describes alkylation of 4-bromoindole with 4-methoxybenzyl chloride using K₂CO₃ in DMF under nitrogen. Key steps include:
- Dropwise addition of 4-methoxybenzyl chloride to a stirred mixture of 4-bromoindole and K₂CO₃ in DMF.
- Reaction monitoring via TLC (e.g., 70:30 EtOAc:hexane, Rf ~0.30).
- Purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Compare chemical shifts to known analogs (e.g., δ ~7.25–6.85 ppm for aromatic protons, δ ~55 ppm for methoxy carbons) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₇H₁₈BrNO: 348.0521) .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretches ~3397 cm⁻¹, C-Br ~600 cm⁻¹) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during alkylation of the indole nitrogen?
- Methodological Answer : Regioselectivity is influenced by:
- Base Choice : K₂CO₃ promotes mild alkylation, while stronger bases (e.g., NaH) may lead to over-alkylation ( vs. ).
- Steric Effects : The 4-methoxybenzyl group directs substitution to the indole N1 position due to steric hindrance at C3 .
- Catalytic Additives : CuI ( ) can accelerate click chemistry for triazole-linked analogs but is unnecessary for direct alkylation.
Q. How can solvent polarity impact reaction efficiency and byproduct formation?
- Answer : Polar aprotic solvents (e.g., DMF, PEG-400) enhance nucleophilicity of the indole nitrogen but may stabilize carbocation intermediates, leading to dimerization. reports using PEG-400/DMF (2:1) to balance solubility and reaction kinetics, reducing side products like di-alkylated species .
Q. What analytical techniques resolve contradictions in spectral data for structurally similar analogs?
- Methodological Answer :
- 2D NMR (e.g., HSQC, HMBC) : Differentiates between N-alkylation (correlation from NH to methoxybenzyl) vs. C-alkylation (correlation to indole ring protons) .
- X-ray Crystallography : Resolves ambiguities in solid-state structures (e.g., dihedral angles between indole and methoxybenzyl groups) .
Q. How can researchers optimize reaction conditions for scale-up without compromising yield?
- Answer :
- Catalyst Screening : Replace homogeneous catalysts (e.g., CuI) with recyclable heterogeneous alternatives to reduce costs .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to <2 hours) while maintaining yields >80% .
Experimental Design & Data Analysis
Designing a kinetic study to evaluate substituent effects on alkylation rates
- Methodology :
- Variable Control : Fix solvent (DMF), temperature (25°C), and base (K₂CO₃). Vary substituents on benzyl chloride (e.g., electron-withdrawing vs. donating groups).
- Sampling : Withdraw aliquots at intervals (0, 1, 3, 6, 12h) for HPLC analysis.
- Data Modeling : Fit to pseudo-first-order kinetics; calculate rate constants (k) to correlate with Hammett σ values .
Addressing discrepancies in reported melting points or solubility data
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
